AC-DL-PHE(2-F)-OME

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

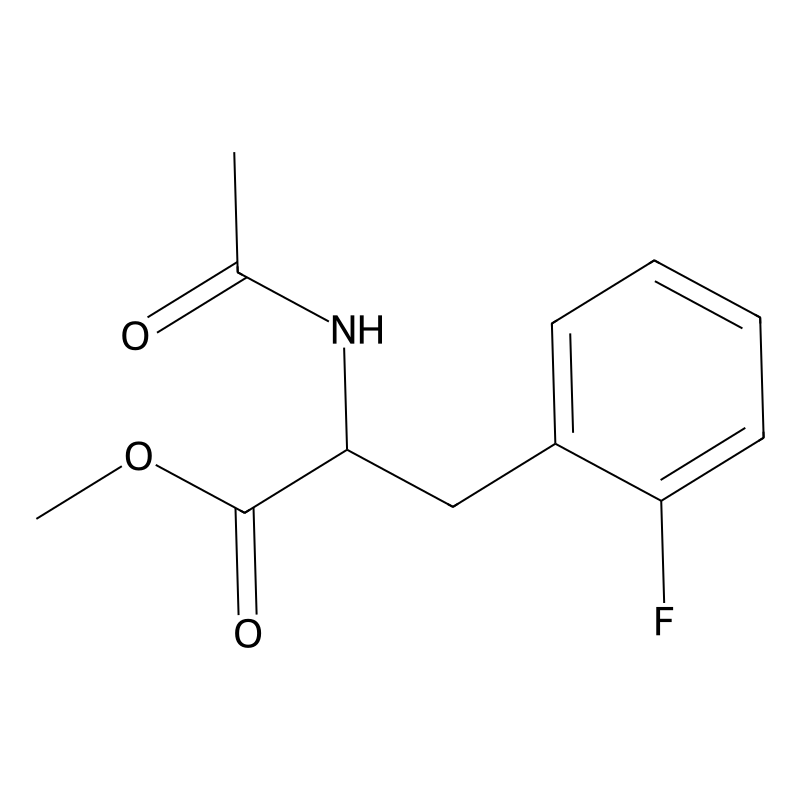

AC-DL-PHE(2-F)-OME, or 2-fluoro-DL-phenylalanine methyl ester, is a derivative of phenylalanine, an essential amino acid. This compound features a fluorine atom substituted at the 2-position of the phenyl ring and a methyl ester functional group at the carboxylic acid site. The presence of the fluorine atom imparts distinctive electronic and steric properties to the molecule, which can influence its biological activity and reactivity in chemical processes.

Phenylalanine itself (C₉H₁₁NO₂) is classified as a nonpolar aromatic amino acid, playing a crucial role in protein synthesis and serving as a precursor for several important neurotransmitters and hormones, including tyrosine, dopamine, norepinephrine, and epinephrine . The introduction of fluorine can enhance lipophilicity and metabolic stability, making AC-DL-PHE(2-F)-OME an interesting candidate for pharmaceutical applications.

The chemical behavior of AC-DL-PHE(2-F)-OME is influenced by its functional groups. Key reactions include:

- Ester Hydrolysis: The methyl ester can undergo hydrolysis in the presence of water or aqueous base to yield 2-fluoro-DL-phenylalanine.

- Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, potentially leading to various derivatives depending on the nucleophile involved.

- Peptide Bond Formation: As an amino acid derivative, AC-DL-PHE(2-F)-OME can react with other amino acids to form peptide bonds through standard condensation reactions .

AC-DL-PHE(2-F)-OME exhibits biological activities that are largely derived from its structural similarity to phenylalanine. Some notable aspects include:

- Neurotransmitter Precursor: Like phenylalanine, it may serve as a precursor for neurotransmitters, potentially influencing mood and cognitive functions.

- Receptor Interaction: Research indicates that phenylalanine derivatives can interact with neurotransmitter receptors in the brain. Specifically, L-phenylalanine has been shown to act as a competitive antagonist at NMDA and AMPA receptors .

- Pharmacological Potential: The introduction of fluorine may enhance binding affinity or alter the pharmacokinetics of the compound compared to non-fluorinated analogs.

The synthesis of AC-DL-PHE(2-F)-OME typically involves several steps:

- Fluorination: Starting from DL-phenylalanine or its derivatives, fluorination can be achieved using reagents such as Selectfluor or other electrophilic fluorinating agents.

- Methyl Ester Formation: The carboxylic acid group can be converted to a methyl ester through reaction with methanol in the presence of an acid catalyst or by using diazomethane.

- Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing or application.

AC-DL-PHE(2-F)-OME has potential applications in various fields:

- Pharmaceutical Development: Its unique properties may make it suitable for developing new drugs targeting neurological disorders.

- Research Tool: As a phenylalanine analog, it can be used in studies investigating amino acid metabolism and neurotransmitter synthesis.

- Food Industry: Due to its structural similarity to phenylalanine, it may find use in food products aimed at specific dietary needs.

Several compounds share structural similarities with AC-DL-PHE(2-F)-OME. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| DL-Phenylalanine | No fluorination | Essential amino acid; precursor for neurotransmitters |

| L-Tyrosine | Hydroxyl group on the phenyl ring | Involved in melanin production; more polar than phenylalanine |

| 4-Fluoro-L-phenylalanine | Fluorination at para position | Enhanced lipophilicity; different receptor interaction profile |

| N-Acetyl-L-phenylalanine | Acetylated amine group | Reduced reactivity; used in peptide synthesis |

| D-Phenylalanine | D-enantiomer of phenylalanine | Limited role in protein synthesis; potential analgesic effects |

AC-DL-PHE(2-F)-OME stands out due to its specific fluorination pattern and esterification, which may lead to distinct biological activities and applications compared to these similar compounds.